Thermal Stability: 2'-OMe versus Unmodified DNA and RNA
Oligonucleotides containing 2'-O-methyl modifications exhibit significantly enhanced duplex thermal stability compared to unmodified DNA and RNA. In head-to-head thermal denaturation studies, the order of increasing hybridization stability is DNA < RNA < 2'-OMe-RNA < 2'-F-RNA [1]. The 2'-OMe modification raises the melting temperature (Tm) by approximately 0.5°C per modification relative to DNA and 1.3°C per modification relative to RNA [1]. This class-level quantitative difference directly informs sequence design where target binding affinity is critical.
| Evidence Dimension | Duplex thermal stability (melting temperature, Tm) |
|---|---|
| Target Compound Data | 2'-OMe-RNA: +0.5°C/modification vs DNA; +1.3°C/modification vs RNA |
| Comparator Or Baseline | DNA baseline; RNA baseline |
| Quantified Difference | Tm increase of 0.5°C per modification (vs DNA); 1.3°C per modification (vs RNA) |
| Conditions | Thermal denaturation assay under standard hybridization conditions |
Why This Matters
Procurement of 2'-OMe phosphoramidites over unmodified RNA building blocks is justified when target applications require higher duplex stability without introducing the more extreme conformational constraints of LNA or the distinct positional activity profiles of 2'-F.
- [1] Biosearch Technologies. Modifications for Nuclease Resistance. Accessed 2025. View Source
